molecular formula C221H342N54O61 B3068868 Ectoapyrase CAS No. 9000-95-7

Ectoapyrase

Cat. No.: B3068868
CAS No.: 9000-95-7
M. Wt: 4731 g/mol
InChI Key: VQPIHIGAMRSAAN-UHFFFAOYSA-N
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Description

Ectoapyrase is a type of enzyme that is anchored in the plasma membrane with its active site facing out into the extracellular matrix (ECM). This positioning makes it critical for the regulation of extracellular ATP (xATP) .


Synthesis Analysis

This compound enzymes remove the terminal phosphate from extracellular nucleoside tri- and diphosphates. In Arabidopsis, two ectoapyrases, AtAPY1 and AtAPY2, have been implicated as key modulators of growth . In cotton fibers, transcript levels for GhAPY1 and GhAPY2, two closely related ectoapyrases, are up-regulated when fibers enter their rapid growth phase .


Molecular Structure Analysis

The molecular structure of this compound is similar to other ectoapyrases but distinct from conventional apyrase based on phylogenetic classification .


Chemical Reactions Analysis

This compound enzymes catalyze the removal of the terminal phosphate from extracellular nucleoside tri- and diphosphates . One of the components of the large protein complex formed by cell wall-associated this compound is copper amine oxidase (CuAO), which catalyzes the oxidation of amines with the subsequent generation of ammonia and hydrogen peroxide .


Physical and Chemical Properties Analysis

This compound is a membrane-bound enzyme with its active site facing the extracellular matrix. It has the ability to hydrolyze both nucleotide triphosphate and nucleotide diphosphate as substrates .

Scientific Research Applications

Enzymatic Structure and Activity

Ectoapyrase, a membrane protein with enzymatic activity, plays a critical role in biological processes. The transmembrane domains of this compound (CD39) significantly influence its enzymatic activity and structural form. Proper interaction between these domains is essential for the enzyme's full activity. Disruption in these interactions, such as through detergent solubilization, can lead to a loss of enzymatic function, as shown by Wang, Ou, and Guidotti (1998) in their study published in The Journal of Biological Chemistry (Wang, Ou, & Guidotti, 1998).

Role in Plant Growth and Development

This compound has significant implications in plant biology. For instance, this compound enzymes regulate cotton fiber elongation by modulating extracellular nucleotide levels, as found by Clark et al. (2009) in Plant Physiology (Clark et al., 2009). This highlights its crucial role in the growth phase of plants. Moreover, ectoapyrases are involved in enhancing root system architecture and drought survival in both Arabidopsis and soybean, indicating their broader impact on plant resilience and yield, as reported by Veerappa et al. (2018) in Plant, Cell & Environment (Veerappa et al., 2018).

Neurological and Cellular Functions

This compound's expression in the central nervous system suggests its involvement in neurological functions. Wang and Guidotti (1998) demonstrated its wide distribution in neurons and glial cells of the rat brain, as found in their study published in Brain Research (Wang & Guidotti, 1998). This points to a potential role in regulating synaptic transmission.

Disease Resistance in Plants

Ectoapyrases also play a role in plant defense mechanisms. For example, the expression of Medicago truncatula ecto-apyrase in Nicotiana benthamiana leaves was found to restrict disease development caused by a virulent fungus, as reported by Toyoda et al. (2014) in the Journal of General Plant Pathology (Toyoda et al., 2014).

Mechanism of Action

The mechanism of action of Ectoapyrase involves the hydrolysis of extracellular nucleoside tri- and diphosphates. This activity is critical for the regulation of extracellular ATP, which plays a signaling role .

Future Directions

Future research on Ectoapyrase could focus on each isoform to resolve existing contradictions. Additionally, the physiological function of this compound, which has not yet been elucidated, could be a focus of future studies .

Properties

IUPAC Name

3-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-[[1-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[(1-carboxy-2-phenylethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C221H342N54O61/c1-111(2)86-146(189(304)235-103-168(287)234-104-169(288)240-124(25)186(301)267-164(110-277)212(327)274-182(125(26)278)218(333)249-145(77-79-166(229)285)198(313)270-180(120(19)20)217(332)275-183(126(27)279)219(334)266-162(220(335)336)98-129-52-35-30-36-53-129)254-207(322)160(101-175(295)296)263-200(315)149(89-114(7)8)251-185(300)123(24)242-171(290)106-237-192(307)153(94-130-60-68-134(280)69-61-130)257-202(317)151(91-116(11)12)255-208(323)161(102-176(297)298)264-211(326)163(109-276)268-214(329)178(118(15)16)272-216(331)181(121(21)22)273-215(330)179(119(17)18)269-197(312)143(59-41-46-84-226)245-195(310)141(57-39-44-82-224)246-205(320)157(97-133-66-74-137(283)75-67-133)265-213(328)177(117(13)14)271-210(325)158(99-167(230)286)261-206(321)156(96-132-64-72-136(282)73-65-132)260-209(324)159(100-174(293)294)262-194(309)140(56-38-43-81-223)244-173(292)108-239-191(306)152(92-127-48-31-28-32-49-127)256-193(308)139(55-37-42-80-222)243-172(291)107-238-190(305)147(87-112(3)4)253-199(314)148(88-113(5)6)250-184(299)122(23)241-170(289)105-236-188(303)144(76-78-165(228)284)248-204(319)154(93-128-50-33-29-34-51-128)258-196(311)142(58-40-45-83-225)247-203(318)155(95-131-62-70-135(281)71-63-131)259-201(316)150(90-115(9)10)252-187(302)138(227)54-47-85-233-221(231)232/h28-36,48-53,60-75,111-126,138-164,177-183,276-283H,37-47,54-59,76-110,222-227H2,1-27H3,(H2,228,284)(H2,229,285)(H2,230,286)(H,234,287)(H,235,304)(H,236,303)(H,237,307)(H,238,305)(H,239,306)(H,240,288)(H,241,289)(H,242,290)(H,243,291)(H,244,292)(H,245,310)(H,246,320)(H,247,318)(H,248,319)(H,249,333)(H,250,299)(H,251,300)(H,252,302)(H,253,314)(H,254,322)(H,255,323)(H,256,308)(H,257,317)(H,258,311)(H,259,316)(H,260,324)(H,261,321)(H,262,309)(H,263,315)(H,264,326)(H,265,328)(H,266,334)(H,267,301)(H,268,329)(H,269,312)(H,270,313)(H,271,325)(H,272,331)(H,273,330)(H,274,327)(H,275,332)(H,293,294)(H,295,296)(H,297,298)(H,335,336)(H4,231,232,233)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPIHIGAMRSAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C221H342N54O61
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4731 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9000-95-7
Record name Apyrase
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